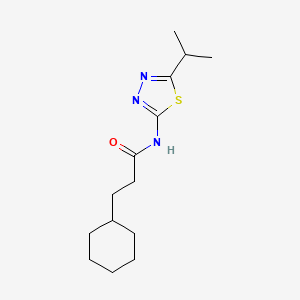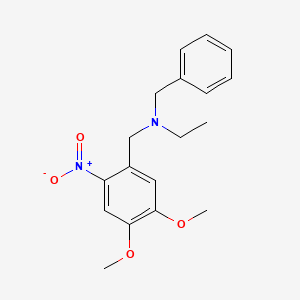
2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide, also known as DPAF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Wirkmechanismus
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the induction of apoptosis and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide has been found to have several biochemical and physiological effects. Studies have shown that 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide can induce apoptosis in cancer cells by activating caspases, a group of enzymes that play a key role in the process of programmed cell death. 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of new cancer treatments. However, one of the limitations of using 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide.
Zukünftige Richtungen
There are several future directions for the research on 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide. One potential direction is the development of new cancer treatments based on 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide. Another direction is the investigation of the potential side effects of 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide and the determination of the safe dosage for human use. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide and its potential applications in other fields of scientific research.
Conclusion
In conclusion, 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its ability to inhibit the growth of cancer cells and its anti-inflammatory properties make it a potential candidate for the development of new cancer treatments and the treatment of inflammatory diseases. However, further studies are needed to fully understand the mechanism of action of 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide and its potential side effects.
Synthesemethoden
2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide can be synthesized through a multistep process involving the reaction of 2,4-dimethylphenol with 3-fluoroaniline followed by acetylation with acetic anhydride. The final product is obtained through purification and crystallization techniques.
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-11-6-7-15(12(2)8-11)20-10-16(19)18-14-5-3-4-13(17)9-14/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQYMYGZIHEMPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5785823.png)

![methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5785853.png)
![N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5785855.png)

![5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5785891.png)


![2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5785901.png)


